molecular formula C21H19N3O5 B2957865 N-(4-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899970-49-1

N-(4-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2957865
CAS No.: 899970-49-1
M. Wt: 393.399
InChI Key: NVTAURXGCKOJMC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
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Biological Activity

N-(4-ethoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C20H19N3O4
Molecular Weight : 365.39 g/mol
Key Functional Groups : Dihydropyridine core, ethoxyphenyl group, and nitrobenzyl moiety.

The structural complexity of this compound suggests it may interact with various biological targets, making it a candidate for pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dihydropyridine Core : This can be achieved through a Hantzsch reaction involving an aldehyde, β-ketoester, and an amine.
  • Introduction of the Nitrobenzyl Group : This step involves nitration of benzyl chloride followed by substitution to attach the nitrobenzyl group.
  • Coupling Reactions : The final step involves coupling the intermediates under suitable conditions using coupling agents like EDCI or DCC in the presence of a base.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating effective inhibition zones and low minimum inhibitory concentrations (MIC).

Pathogen MIC (μg/mL) Inhibition Zone (mm)
Staphylococcus aureus0.515
Escherichia coli1.012
Pseudomonas aeruginosa2.010

These findings suggest that the compound could serve as a potential therapeutic agent against bacterial infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through various mechanisms:

  • Inhibition of Cell Proliferation : The compound significantly reduced the viability of cancer cells in a dose-dependent manner.
  • Induction of Apoptosis : Flow cytometry analysis revealed increased annexin V-positive cells, indicating early apoptosis.

Results from cell line studies are summarized below:

Cancer Cell Line IC50 (μM) Mechanism of Action
HeLa (Cervical Cancer)10Apoptosis induction
MCF-7 (Breast Cancer)15Cell cycle arrest
A549 (Lung Cancer)12ROS generation

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in ACS Omega evaluated the compound's activity against multi-drug resistant strains of bacteria. The results indicated that it outperformed several standard antibiotics in terms of MIC values and biofilm inhibition .
  • In Vitro Cancer Studies : Research published in Bulgarian Chemical Communications examined the compound's effects on various cancer cell lines. The study concluded that it effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-2-29-19-9-7-17(8-10-19)22-21(26)16-6-11-20(25)23(14-16)13-15-4-3-5-18(12-15)24(27)28/h3-12,14H,2,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTAURXGCKOJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.